Neladenoson bialanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neladenoson dalanate, also known as BAY-1067197, is a potent and selective adenosine A1 receptor agonist , and potentially useful for treatment of cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Cardiac Function and Heart Failure
Neladenoson bialanate has been primarily investigated for its effects on cardiac function, particularly in patients with heart failure. It is identified as a partial adenosine A1 receptor agonist. Research indicates that this compound has beneficial effects on cardiac structure and function in patients with heart failure with reduced ejection fraction (HFrEF). These studies have explored its dose-response effect and overall safety in this context, demonstrating its potential in heart failure treatment (Voors et al., 2019; Voors et al., 2017).
Treatment of Heart Diseases
The compound's application in heart diseases is further highlighted by its cardioprotective properties. This compound hydrochloride, a prodrug of neladenoson, has been found to effectively provide cardioprotection without sedative effects or cardiac atrioventricular (AV) blocks, which are common side effects of full adenosine A1 receptor agonists. Its solubility and oral administration efficiency make it a viable candidate for clinical trials in heart failure treatment (Meibom et al., 2017).
Exercise Capacity in Heart Failure
This compound has been evaluated for its potential to improve exercise capacity and quality of life in patients with heart failure with preserved ejection fraction (HFpEF). However, a study concluded that there was no significant dose-response relationship for neladenoson with regard to change in exercise capacity, suggesting the need for novel approaches if further development of neladenoson for HFpEF treatment is pursued (Shah et al., 2019).
Potential Therapy for Chronic Heart Failure
This compound represents a novel potential therapy for heart failure, regardless of ejection fraction. Its minimal effect on heart rate and blood pressure, combined with beneficial mechanisms such as improved mitochondrial function and anti-ischemic properties, underscore its therapeutic potential. However, the optimal dose and comprehensive benefits in humans are still under investigation (Voors et al., 2018).
Overview of Adenosine A1R-Mediated Signaling
This compound's role as a partial adenosine A1 receptor agonist is crucial in modulating pathologies associated with ischemic cardiac injury. Preclinical data have demonstrated its protective and improvement effects on cardiac function at doses that avoid adverse effects on heart rate and blood pressure. It is highlighted as the first oral partial and highly selective A1R agonist in clinical development for heart failure treatment (Dinh et al., 2016).
Insights Into Safety and Efficacy
Studies also provide insights into the safety and efficacy of this compound in the context of heart failure treatment. The compound's biased agonism is explored as a means to achieve cardioprotection safely. These insights are critical for future drug development and designing improved adenosine receptor agonists for treating heart failure (Rueda et al., 2021).
Eigenschaften
CAS-Nummer |
1239309-58-0 |
---|---|
Molekularformel |
C35H34ClN7O4S2 |
Molekulargewicht |
716.27 |
IUPAC-Name |
2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1 |
InChI-Schlüssel |
WESNEIGKOAXSGX-VXKWHMMOSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAY-1067197; BAY1067197; BAY 1067197; BAY-106,7197; BAY 106,7197; BAY106,7197; BAY10-67197; BAY-10-67197; BAY 10-67197; Neladenoson dalanate; Neladenoson bialanate. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.